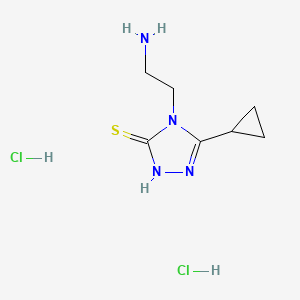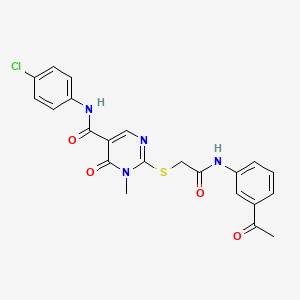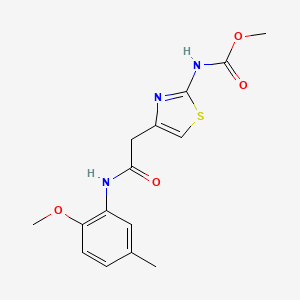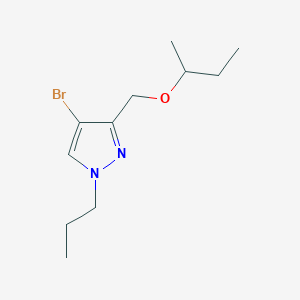
Dihydrochlorure de 4-(2-aminoéthyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the triazole ring and the thiol group in its structure imparts unique chemical properties that make it a valuable subject for scientific research.
Applications De Recherche Scientifique
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Biology: Its role as a biochemical probe to study enzyme functions and protein interactions.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent to introduce the cyclopropyl group.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate precursor such as ethylenediamine.
Formation of the Thiol Group: The thiol group is usually introduced through a thiolation reaction, where a suitable thiolating agent like thiourea is used.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-(2-aminoethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles and applications.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S.2ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;;/h5H,1-4,8H2,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKFMORCKSRUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2569799.png)

![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)



![N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2569809.png)
![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2569811.png)
![tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate](/img/structure/B2569812.png)


![5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-sulfonamide](/img/structure/B2569816.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2569819.png)
